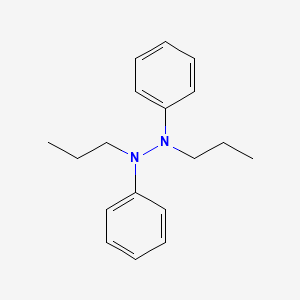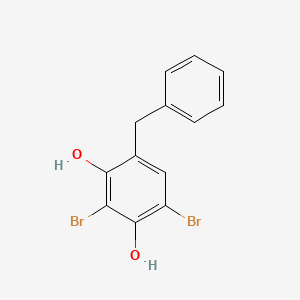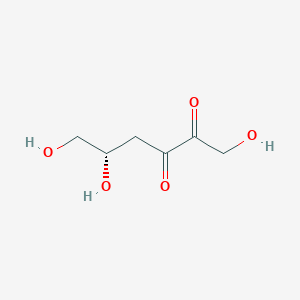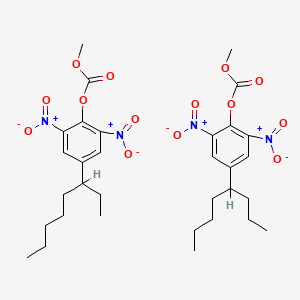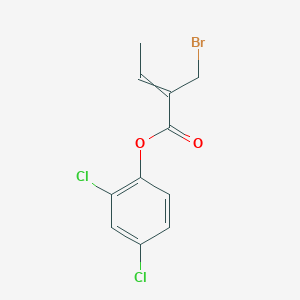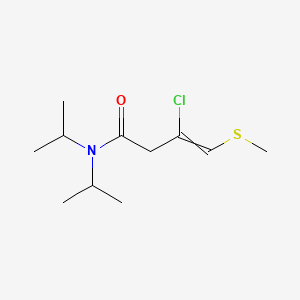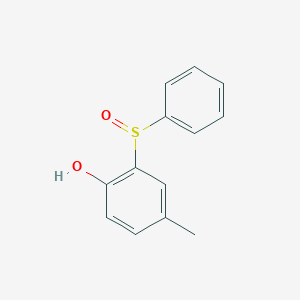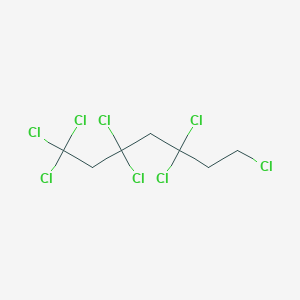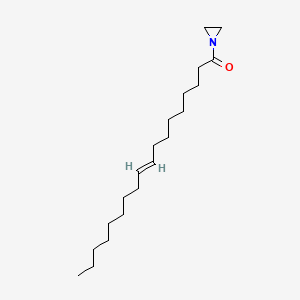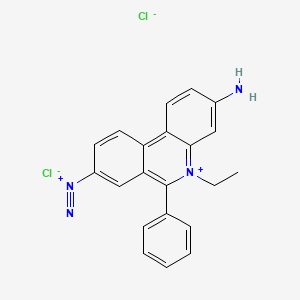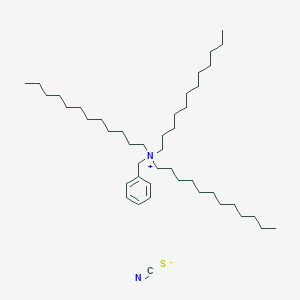
N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate is a chemical compound with the molecular formula C44H82N2S. It is known for its unique structure, which includes a benzyl group, two dodecyl chains, and a thiocyanate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate typically involves the reaction of N-benzyl-N,N-didodecyldodecan-1-amine with thiocyanic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N-Benzyl-N,N-didodecyldodecan-1-amine+Thiocyanic acid→N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate involves its interaction with molecular targets and pathways. The thiocyanate group can participate in various biochemical reactions, potentially affecting cellular processes. The benzyl and dodecyl groups may influence the compound’s solubility and membrane permeability, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,N-didodecyldodecan-1-amine: Similar structure but lacks the thiocyanate group.
N-Benzyl-N,N-didodecyldodecan-1-aminium chloride: Contains a chloride ion instead of a thiocyanate group.
Uniqueness
N-Benzyl-N,N-didodecyldodecan-1-aminium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
65115-02-8 |
|---|---|
Molecular Formula |
C44H82N2S |
Molecular Weight |
671.2 g/mol |
IUPAC Name |
benzyl(tridodecyl)azanium;thiocyanate |
InChI |
InChI=1S/C43H82N.CHNS/c1-4-7-10-13-16-19-22-25-28-34-39-44(42-43-37-32-31-33-38-43,40-35-29-26-23-20-17-14-11-8-5-2)41-36-30-27-24-21-18-15-12-9-6-3;2-1-3/h31-33,37-38H,4-30,34-36,39-42H2,1-3H3;3H/q+1;/p-1 |
InChI Key |
OAJIKMKVBHJCKW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CC1=CC=CC=C1.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
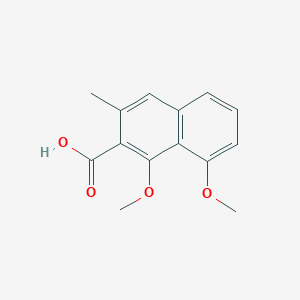
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
